molecular formula C8H18ClN B2733759 3-Neopentylazetidine hydrochloride CAS No. 2241129-88-2

3-Neopentylazetidine hydrochloride

Cat. No.: B2733759
CAS No.: 2241129-88-2
M. Wt: 163.69
InChI Key: XSHTVAFNOKUHQA-UHFFFAOYSA-N
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Description

3-Neopentylazetidine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability.

Scientific Research Applications

3-Neopentylazetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly in the synthesis of β-lactam antibiotics.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Neopentylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of (N-Boc-azetidin-3-ylidene)acetate, followed by aza-Michael addition with NH-heterocycles . The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane.

Industrial Production Methods: Industrial production methods for azetidines, including this compound, often leverage the strain-driven character of the four-membered ring to facilitate polymerization and other reactions . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Neopentylazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Neopentylazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom make it reactive towards various biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.

    β-Lactams: Four-membered rings with a carbonyl group, widely used in antibiotics like penicillins and cephalosporins.

    Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.

Uniqueness: 3-Neopentylazetidine hydrochloride is unique due to its balance of stability and reactivity, making it suitable for various synthetic and industrial applications. Its ability to undergo diverse chemical reactions while maintaining structural integrity sets it apart from other similar compounds .

Properties

IUPAC Name

3-(2,2-dimethylpropyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,3)4-7-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHTVAFNOKUHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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